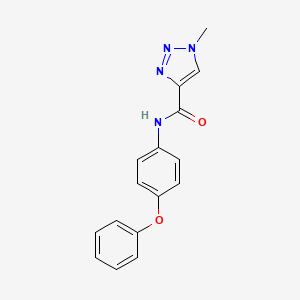

1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1H-1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 4-phenoxyphenyl moiety. This structure places it within a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and neurological applications .

Propriétés

IUPAC Name |

1-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-20-11-15(18-19-20)16(21)17-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLCGOZYEHHWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the 1,2,3-triazole core.

Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a phenol derivative with a suitable leaving group attached to the triazole ring.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxyphenyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Applications De Recherche Scientifique

Biological Activities

-

Anticancer Properties

Studies have indicated that 1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity. Research has shown that triazole derivatives can interfere with various cellular processes involved in cancer progression. For instance, compounds with triazole scaffolds have been linked to the modulation of signaling pathways such as the kallikrein-kinin system, which is crucial in cancer cell proliferation and metastasis . -

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are known to possess broad-spectrum antimicrobial effects against bacteria and fungi. The presence of a phenoxy group may enhance these activities by improving solubility and interaction with microbial membranes . -

Anti-inflammatory Effects

Preliminary studies indicate that triazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have documented the efficacy of triazole compounds similar to this compound:

Mécanisme D'action

The mechanism of action of 1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Abbreviations: ND = Not Determined; MIF = Macrophage Migration Inhibitory Factor.

Impact of Substituents on Activity

- Fluorinated aryl groups (e.g., in MKA004 and RFM) are associated with metabolic stability and target binding affinity in neurological and anti-inflammatory applications .

- Triazole Substituents: Methyl at position 1 (target compound) may reduce steric hindrance compared to bulkier groups like cyclopropyl (anticancer analogue) or trifluoromethyl (c-Met inhibitors) . Amino groups at position 5 (e.g., 5-amino derivatives) enhance hydrogen-bonding capacity, critical for interactions with enzymes like bacterial proteasomes or kinases .

- Amide Side Chains: The 4-phenoxyphenylamide group in the target compound contrasts with smaller alkylamide (e.g., N-propyl in anticonvulsants) or heteroaromatic groups (e.g., quinolinyl in Wnt/β-catenin inhibitors). Larger aromatic amides may favor π-π stacking in protein binding pockets .

Activité Biologique

1-Methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1207051-91-9) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a phenoxyphenyl group and a carboxamide functional group. The synthesis typically involves:

- Formation of the Triazole Ring : Achieved through cycloaddition reactions using azides and alkynes, often catalyzed by copper or ruthenium.

- Introduction of the Phenoxyphenyl Group : Accomplished via nucleophilic substitution reactions.

- Carboxamide Formation : Finalized through reactions with suitable amines under mild conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer activity. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines:

- Cytotoxicity : The compound has been evaluated for its antiproliferative effects on human cancer cell lines such as HCT116 and MDA-MB-231. Studies have reported IC50 values indicating potent activity at nanomolar concentrations .

- Mechanistic Insights : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .

Comparative Studies

When compared to other triazole derivatives, this compound demonstrates unique properties due to its specific substitutions:

| Compound | IC50 (µM) | Targeted Cell Line | Activity Description |

|---|---|---|---|

| 1-Methyl-N-(4-phenoxyphenyl)-triazole | 0.43 | HCT116 | High potency; induces apoptosis |

| 1-Methyl-N-(4-thiocyanatophenyl)-triazole | Comparable | Jurkat T-cells | Induces morphological changes indicative of apoptosis |

| 1-Methyl-N-(4-(4-phenoxyphenyl)thiazol) | Varies | Various cancer lines | Antiproliferative activity observed |

Therapeutic Applications

The compound is being explored for various therapeutic applications:

- Anti-inflammatory Effects : Investigated for its potential to inhibit inflammatory pathways.

- Enzyme Inhibition : Demonstrated capability as an enzyme inhibitor, which may lead to new treatments for metabolic disorders .

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

- Study on Anticancer Properties : A series of triazole derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the triazole structure significantly influenced their anticancer potency .

- Xanthine Oxidase Inhibition : Research on phenoxymethyl-triazole derivatives revealed promising results as xanthine oxidase inhibitors, suggesting potential applications in treating gout and other related disorders .

Q & A

Q. What are the key physicochemical properties of 1-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do they influence experimental design?

Methodological Answer: The compound’s solubility, stability, and molecular weight directly impact experimental workflows. For example:

- Solubility : Triazole carboxamides often exhibit low aqueous solubility (common in triazole derivatives, as noted in ), necessitating co-solvents like DMSO or ethanol for in vitro assays. Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability .

- Molecular Weight : A molecular weight of ~311.3 g/mol (analogous to triazole derivatives in ) suggests moderate permeability in cellular assays, requiring optimization of delivery methods (e.g., liposomal encapsulation) .

- Structural Analysis : Use spectroscopic techniques (e.g., FT-IR, H NMR) to confirm purity, as described in for related triazole-carboxamide derivatives .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer: Leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, as demonstrated for structurally analogous triazole-carboxamides in . Key steps:

- Precursor Preparation : React 4-phenoxyphenyl isocyanate with propargylamine to form the alkyne intermediate.

- Cycloaddition : Couple with methyl azidoacetate under Cu(I) catalysis (e.g., CuSO/sodium ascorbate) to yield the triazole core.

- Purity Control : Use thin-layer chromatography (TLC) and recrystallization (e.g., ethanol/water) to achieve >95% purity, as validated in .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) can elucidate structure-activity relationships (SARs). For example:

- Crystal Packing Analysis : As shown in for a difluoromethoxy-triazole carboxamide, hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking influence ligand-receptor binding. Use Bruker APEXII CCD diffractometers for data collection (as in ) .

- Electron Density Maps : Compare experimental data with DFT-calculated electrostatic potentials to identify pharmacophoric motifs (e.g., triazole ring as a hydrogen-bond acceptor) .

Q. What experimental strategies address conflicting data on enzyme inhibition mechanisms involving this compound?

Methodological Answer:

- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, notes triazole derivatives selectively inhibit enzymes like carbonic anhydrase; use fluorogenic substrates (e.g., 4-nitrophenyl acetate) for real-time monitoring .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues, as done for HDAC inhibitors in .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

- ADME Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. For low-solubility compounds (as noted in ), employ nanoformulations (e.g., PEGylated nanoparticles) to enhance bioavailability .

- Metabolite Identification : Perform high-resolution mass spectrometry (HR-MS) to detect phase I/II metabolites, guided by cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.